5-Bromobenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzo[b]thiophene-2-carboxamide is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 5-position and a carboxamide group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]thiophene-2-carboxamide typically involves the bromination of benzo[b]thiophene followed by the introduction of a carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. After bromination, the resulting 5-bromobenzo[b]thiophene is subjected to amidation using reagents like ammonia or primary amines in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of various substituted benzo[b]thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
5-Bromobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 5-Bromobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromobenzo[b]thiophene-2-carboxylic acid
- 4-Bromobenzo[b]thiophene-2-carboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
5-Bromobenzo[b]thiophene-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.
Biological Activity
5-Bromobenzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article examines the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.
This compound is synthesized through bromination of benzo[b]thiophene followed by amidation. The typical synthetic route involves:
- Bromination : Conducted using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
- Amidation : The resulting brominated compound is reacted with ammonia or primary amines, often utilizing coupling agents such as EDCI or DCC to facilitate the reaction.
This synthesis results in a compound that retains the structural integrity of the benzo[b]thiophene core while introducing functional groups that enhance its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity:
- Antituberculosis Activity : Studies have shown that derivatives of benzo[b]thiophenes, including this compound, possess significant activity against Mycobacterium tuberculosis. In vitro assays indicated minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant strains of M. tuberculosis .
- Antibacterial Activity : The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition comparable to standard antibiotics. For example, one study reported inhibition zones of 29 mm against E. coli at concentrations of approximately 50 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values ranged from 7 to 20 µM, indicating potent activity against these cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes that play roles in cancer cell proliferation and survival. For instance, molecular docking studies suggest that the compound binds effectively to target enzymes involved in metabolic pathways critical for tumor growth .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antituberculosis | M. tuberculosis | 0.91 - 2.83 μg/mL | |
Antibacterial | E. coli, S. aureus | ~50 µg/mL | |
Anticancer | HeLa | 7 - 20 µM | |
MCF-7 | ~14 µM |
Detailed Research Findings
- Antitubercular Efficacy : In a study assessing various benzo[b]thiophene derivatives, it was found that those with bromine substitutions demonstrated enhanced activity against both active and dormant mycobacterial strains. The binding interactions were characterized through molecular docking studies, revealing strong noncovalent interactions with target enzymes .
- Cytotoxicity Mechanism : In vitro studies on MCF-7 cells showed that treatment with this compound led to significant alterations in cell morphology and viability, indicating induction of apoptosis as a key mechanism behind its anticancer effects .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOQTRXMXRHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.